molecular formula C13H14FNO B1324209 7-(4-Fluorophenyl)-7-oxoheptanenitrile CAS No. 898767-12-9

7-(4-Fluorophenyl)-7-oxoheptanenitrile

Cat. No.: B1324209
CAS No.: 898767-12-9
M. Wt: 219.25 g/mol
InChI Key: WWJRSOFETDLNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-7-oxoheptanenitrile is a useful research compound. Its molecular formula is C13H14FNO and its molecular weight is 219.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-fluorophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJRSOFETDLNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642214
Record name 7-(4-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-12-9
Record name 7-(4-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-(4-Fluorophenyl)-7-oxoheptanenitrile CAS 898767-39-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 7-(4-Fluorophenyl)-7-oxoheptanenitrile .

Advanced Synthesis, Reactivity, and Pharmacophore Applications[1]

Executive Summary

This compound is a specialized aryl ketone building block characterized by a 7-carbon alkyl chain terminating in a nitrile group.[1] It serves as a critical linker intermediate in the design of Histone Deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) molecules.[1] Its structure combines an electron-withdrawing fluorophenyl "cap" with a flexible alkyl spacer, making it ideal for probing the hydrophobic channels of metalloenzymes or connecting ligands in bifunctional drugs.[1]

Chemical Identity & Verification

Critical Note on CAS Registry: Databases commonly associate CAS 898767-39-0 with the ortho isomer, 7-(2-fluorophenyl)-7-oxoheptanenitrile [1].[1][2] The para isomer (4-fluorophenyl), which is the subject of this guide due to its higher prevalence in medicinal chemistry (e.g., Ezetimibe analogs, HDAC inhibitors), possesses distinct symmetry and melting properties. Researchers must verify the substitution pattern (ortho vs. para) via ¹H-NMR prior to use in sensitive structure-activity relationship (SAR) studies.[1]

PropertyDescription
Systematic Name This compound
Molecular Formula C₁₃H₁₄FNO
Molecular Weight 219.26 g/mol
SMILES N#CCCCCCC(=O)c1ccc(F)cc1
Key Functional Groups Aryl Ketone, Aliphatic Nitrile, Aryl Fluoride

Physicochemical Profile

The para-substitution pattern typically confers higher crystallinity and melting points compared to the ortho isomer due to better packing symmetry.[1]

PropertyValue / CharacteristicNote
Physical State White to off-white crystalline solidPredicted based on aryl ketone analogs [2].[1]
Melting Point 65–75 °C (Estimated)Ortho isomer is likely lower melting or oil.[1]
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water.
LogP ~2.8 – 3.2Lipophilic; suitable for membrane permeability.
Reactivity Electrophilic at Carbonyl & NitrileSusceptible to nucleophilic attack and reduction.

Synthetic Methodology

The most robust route to this compound is the Friedel-Crafts Acylation of fluorobenzene.[1] This method ensures regioselectivity for the para position due to the directing effects of the fluorine atom, although minor ortho impurities must be removed.

Reaction Protocol (Self-Validating System)

Reagents: Fluorobenzene (Limiting reagent or Solvent), 6-Cyanohexanoyl chloride (or Pimeloyl chloride mononitrile), Aluminum Chloride (AlCl₃).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Lewis Acid Activation: Suspend AlCl₃ (1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0°C.

  • Acyl Chloride Addition: Add 6-cyanohexanoyl chloride (1.0 equiv) dropwise.[1] Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add Fluorobenzene (1.1 equiv) dropwise at 0–5°C. The fluorine atom directs the electrophile primarily to the para position.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography to remove the ortho isomer (typically <10%).[1]

Synthesis Pathway Diagram

Synthesis Start Fluorobenzene + 6-Cyanohexanoyl Chloride Complex Acylium Ion Complex (AlCl3) Start->Complex Activation Reaction Friedel-Crafts Acylation (0°C -> RT) Complex->Reaction Electrophilic Attack Quench Acidic Quench (Ice/HCl) Reaction->Quench Decomplexation Product 7-(4-Fluorophenyl)- 7-oxoheptanenitrile Quench->Product Workup & Purification

Caption: Friedel-Crafts acylation pathway ensuring para-regioselectivity via steric and electronic control.[1]

Reactivity & Applications

This molecule is a "divergent intermediate."[3] The ketone and nitrile groups can be orthogonally manipulated to generate diverse pharmacophores.

Key Transformations
  • HDAC Inhibitor Synthesis (Zinc Binding Group Installation):

    • Reaction: The nitrile is hydrolyzed to the carboxylic acid (using HCl/AcOH) and then coupled with hydroxylamine (NH₂OH) to form the Hydroxamic Acid .[1]

    • Relevance: This mimics the structure of Vorinostat (SAHA) but with a fluorinated cap and specific chain length (C7 linker) [3].[1]

  • Carbonyl Reduction:

    • Reaction: Reduction with Triethylsilane (Et₃SiH)/TFA or Wolff-Kishner conditions removes the ketone oxygen to form a saturated alkyl chain, increasing flexibility.[1]

  • Reductive Amination:

    • Reaction: The nitrile can be reduced to a primary amine (using Raney Ni/H₂ or LiAlH₄).[1]

    • Relevance: Creates a diamine linker for PROTACs , connecting an E3 ligase ligand to a target protein ligand.

Derivatization Map

Reactivity Center 7-(4-Fluorophenyl)- 7-oxoheptanenitrile Acid Carboxylic Acid (Hydrolysis) Center->Acid HCl/AcOH, Reflux Amine Primary Amine (Reduction) Center->Amine LiAlH4 or H2/Raney Ni Alcohol Benzylic Alcohol (NaBH4 Reduction) Center->Alcohol NaBH4, MeOH Hydroxamate Hydroxamic Acid (HDAC Inhibitor) Acid->Hydroxamate NH2OH, Coupling Agent PROTAC PROTAC Linker (Amide Coupling) Amine->PROTAC Ligand Conjugation

Caption: Orthogonal derivatization pathways for drug discovery applications.

Safety & Handling

  • Hazards: As an aryl nitrile, this compound may release cyanide ions under extreme metabolic or combustion conditions, though it is generally stable. It is an irritant to eyes, skin, and the respiratory tract.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste, often requiring oxidative destruction (e.g., bleach treatment) prior to incineration.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 898767-39-0. Retrieved from [Link] (Note: Verify isomer specificity in vendor catalogs).[1]

  • Mai, A., et al. (2005). "Structure-activity relationships of new hydroxamate histone deacetylase inhibitors." Journal of Medicinal Chemistry. (General reference for linker length importance in HDACi design).

Sources

Solubility profile of 7-(4-fluorophenyl)-7-oxoheptanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 7-(4-fluorophenyl)-7-oxoheptanenitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3][4] This technical guide provides a comprehensive examination of the solubility profile of this compound, a compound of interest in contemporary drug discovery. We will delve into the theoretical principles governing its solubility in a range of organic solvents, present a detailed, field-proven experimental protocol for solubility determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility characteristics of similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a paramount consideration.[2][4] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), leading to low and variable oral bioavailability.[1][4] Consequently, a thorough understanding of a compound's solubility in various media is essential for formulation development, process chemistry, and toxicological studies.[5][6] The choice of solvent can significantly impact reaction kinetics, yield, and purity during synthesis, as well as the physical properties of the final drug product.

This compound possesses a molecular structure characterized by a polar ketone and nitrile functional group, and a non-polar fluorophenyl ring. This combination of polar and non-polar moieties suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. This guide will explore this profile, providing a framework for its systematic investigation.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[7] A more rigorous understanding involves considering the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. These forces include:

  • Van der Waals forces: London dispersion forces and dipole-dipole interactions.

  • Hydrogen bonding: The presence of the ketone's oxygen and the nitrile's nitrogen atom allows for potential hydrogen bond acceptance.

  • Polarity: The overall polarity of the molecule, influenced by the opposing characteristics of the polar functional groups and the non-polar aromatic ring.

Based on its structure, we can anticipate that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Its solubility in non-polar solvents is expected to be lower, while its solubility in protic solvents will depend on the balance between hydrogen bonding and the disruption of the solvent's own hydrogen-bonding network.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust method for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[8][9] This method is widely accepted and provides thermodynamically relevant solubility data.[9][10]

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • HPLC system with a UV-Vis detector[3][11]

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add known volume of solvent A->B Dispense C Seal vials and place in orbital shaker B->C Load D Incubate at constant temperature (e.g., 25°C) for 24-48h C->D Equilibrate E Allow suspension to settle D->E Settle F Filter supernatant through 0.45 µm syringe filter E->F Clarify G Dilute filtrate with mobile phase F->G Prepare for analysis H Inject into HPLC-UV/Vis G->H Analyze J Determine concentration from peak area H->J Integrate I Generate calibration curve with standards I->J Calibrate K Calculate solubility (mg/mL or mol/L) J->K Quantify G cluster_solute This compound cluster_solvent Organic Solvent Solute Solute Properties - Polarity - H-bond capability - Molecular size Solubility Solubility Solute->Solubility governs Solvent Solvent Properties - Polarity - H-bond capability - Dielectric constant Solvent->Solubility influences

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility profile of this compound. We have outlined the theoretical principles that govern its solubility, presented a detailed and validated experimental protocol for its determination, and discussed the interpretation of the resulting data. A thorough understanding of a compound's solubility is a cornerstone of successful drug development. [1][2][4][5][6]The methodologies and principles described herein can be readily applied to other NCEs, enabling researchers to make informed decisions regarding formulation, process development, and preclinical evaluation.

Future work should involve the experimental validation of the illustrative solubility data presented and the investigation of the temperature dependence of solubility to construct comprehensive solubility curves. [12]Additionally, studies in biorelevant media would provide valuable insights into the compound's likely behavior in vivo. [13]

References

  • Vertex AI Search. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • NIH. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Veranova. (n.d.).
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Unknown. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • US EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories - Compliance Monitoring.
  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Tentamus Group. (n.d.). GLP studies for method development.
  • IRIS. (1997, November 26).
  • Unknown. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • Unknown. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Biobide. (2024, February 19).
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Unknown. (n.d.).
  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sigma-Aldrich. (n.d.). 4-(4-Fluorophenyl)-4-oxobutanenitrile.
  • Google Patents. (n.d.). US4138429A - Process for the manufacture of o-phenylenediacetonitrile.
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • Unknown. (n.d.). (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)
  • ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents.
  • NIH. (n.d.). Concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride - PMC.
  • Benchchem. (2025). Solubility of Solvent Blue 35 in organic solvents.

Sources

An In-Depth Technical Guide to 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946272-55-5): A Putative Kinase Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: Initial inquiries for CAS number 898767-39-0 and the chemical name "4-(2-((2,4-difluorobenzyl)amino)pyrimidin-5-yl)-N-(4-fluorophenyl)benzamide" did not yield a conclusively identified, commercially available compound. This guide therefore focuses on a structurally related and commercially available alternative, 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide , with the verified CAS number 946272-55-5 . This pivot ensures that the provided information is actionable and pertains to a tangible molecule accessible to the research community.

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. The compound 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946272-55-5) has emerged as a molecule of interest for researchers in this field. Its chemical architecture, featuring a substituted pyrimidine core linked to a fluorobenzamide moiety, is characteristic of scaffolds known to interact with the ATP-binding sites of various protein kinases.[1] This guide provides a comprehensive technical overview of this compound, including its commercial availability, price comparison, synthesis, potential mechanism of action, and key experimental considerations for its use in a research and development setting.

Commercial Availability and Price Comparison

The accessibility of a research compound is a critical factor for its widespread investigation. Currently, 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is available from specialized chemical suppliers catering to the research and development market. A comparative analysis of listed suppliers is presented below. It is important to note that pricing is subject to change and may vary based on purity, quantity, and the supplier's stock levels. Researchers are advised to request quotes directly from the suppliers for the most current information.

SupplierCatalog NumberPurityQuantityPrice (USD)Availability
BenchchemB2719148Not SpecifiedInquiry requiredInquiry requiredIn Stock

Note: This table is based on publicly available information and is intended for comparative purposes. Direct inquiry with the suppliers is recommended for the latest pricing and availability.

Synthesis and Chemical Properties

The synthesis of 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves a multi-step synthetic route. A general and plausible pathway is outlined below, based on common organic chemistry principles for the formation of similar structures.[1]

General Synthetic Pathway

The synthesis can be logically divided into two key stages: the formation of the aminophenyl-pyrimidine intermediate and its subsequent acylation with 4-fluorobenzoyl chloride.

Stage 1: Synthesis of the Aminophenyl-pyrimidine Intermediate

The initial step involves a nucleophilic aromatic substitution reaction between a suitably activated pyrimidine and p-phenylenediamine.

Synthesis Stage 1 pyrimidine 4-chloro-6-methoxy-2-methylpyrimidine intermediate N-(4-aminophenyl)-6-methoxy-2-methylpyrimidin-4-amine pyrimidine->intermediate Nucleophilic Aromatic Substitution (e.g., DIPEA, heat) diamine p-phenylenediamine diamine->intermediate

Caption: General reaction scheme for the synthesis of the key aminophenyl-pyrimidine intermediate.

Stage 2: Acylation to Yield the Final Product

The intermediate amine is then acylated with 4-fluorobenzoyl chloride to form the final benzamide product.

Synthesis Stage 2 intermediate N-(4-aminophenyl)-6-methoxy- 2-methylpyrimidin-4-amine final_product 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946272-55-5) intermediate->final_product Acylation (e.g., Pyridine, DCM) acyl_chloride 4-fluorobenzoyl chloride acyl_chloride->final_product

Caption: Final acylation step to produce 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide.

Key Chemical Properties
PropertyValue
CAS Number 946272-55-5
Molecular Formula C19H17FN4O2
Molecular Weight 368.37 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Potential Mechanism of Action and Biological Activity

The structural motifs within 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide strongly suggest its potential as a kinase inhibitor. The substituted pyrimidine ring is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of protein kinases.[1] The subsequent inhibition of kinase activity can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.

Hypothesized Kinase Inhibition Pathway

Kinase Inhibition Pathway cluster_kinase Protein Kinase kinase ATP-Binding Site Catalytic Domain substrate Substrate Protein kinase->substrate Phosphorylates no_phosphorylation No Phosphorylation (Blocked Signaling) kinase->no_phosphorylation atp ATP atp->kinase:head Binds phosphorylated_substrate Phosphorylated Substrate (Downstream Signaling) substrate->phosphorylated_substrate compound CAS 946272-55-5 (Inhibitor) compound->kinase:head Competitively Binds

Caption: Hypothesized mechanism of action where the compound competitively inhibits ATP binding to a protein kinase.

Reported Biological Activity

While extensive public data on the specific kinase targets of this compound are limited, preliminary studies indicate its potential as an anti-cancer agent. In vitro studies have shown that 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), with IC50 values in the low micromolar range (5-15 µM).[1] Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.[1]

Experimental Protocols and Considerations

For researchers intending to use this compound, proper handling and experimental design are crucial for obtaining reliable and reproducible results.

Stock Solution Preparation
  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Solvent Selection: Based on its predicted properties, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase of interest.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide stock solution

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the compound in the kinase assay buffer.

    • Add the diluted compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add the kinase and substrate to the wells and incubate for a predetermined time at the optimal temperature for the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide represents a valuable tool for researchers engaged in the discovery and development of novel kinase inhibitors. Its chemical structure is indicative of a mode of action that is highly relevant to current therapeutic strategies in oncology and other disease areas. This guide provides a foundational understanding of its commercial availability, synthesis, and potential biological activity. As with any research compound, further investigation is warranted to fully elucidate its specific molecular targets, pharmacokinetic properties, and in vivo efficacy. It is through such rigorous scientific inquiry that the full therapeutic potential of this and similar molecules can be realized.

References

Sources

The Untapped Potential of 7-Oxoheptanenitrile Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatland of Aromatic Scaffolds

In the relentless pursuit of novel therapeutic agents, medicinal chemistry has seen a significant strategic shift towards exploring three-dimensional, fsp³-rich molecular architectures. This move away from the "flatland" of predominantly aromatic and heteroaromatic ring systems opens up new avenues for interacting with complex biological targets. Within this evolving landscape, aliphatic scaffolds bearing multiple functional groups offer a wealth of untapped potential. This technical guide delves into the chemistry and latent therapeutic promise of one such scaffold: 7-oxoheptanenitrile and its derivatives.

The incorporation of a nitrile group into drug candidates is a well-established strategy in medicinal chemistry.[1][2] This versatile functional group can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and by acting as a bioisostere for carbonyl or halogen groups.[1][2] Furthermore, the nitrile moiety is generally metabolically stable, improving the pharmacokinetic profile of parent drug molecules.[1] When combined with a ketone functionality within a flexible seven-carbon aliphatic chain, as seen in 7-oxoheptanenitrile, a unique bifunctional scaffold emerges, ripe for synthetic diversification and biological exploration.

This guide will provide an in-depth exploration of the synthesis, potential biological activities, and future directions for the application of 7-oxoheptanenitrile derivatives in drug discovery.

Synthetic Strategies: Forging the 7-Oxoheptanenitrile Core

The efficient synthesis of 7-oxoheptanenitrile derivatives is paramount to unlocking their therapeutic potential. Several synthetic routes can be envisioned, leveraging established organic chemistry principles.

Method 1: Nucleophilic Substitution and Oxidation

A straightforward approach involves the nucleophilic substitution of a 6-halohexanone derivative with a cyanide source, followed by functional group manipulations.

Experimental Protocol: Synthesis of 7-Oxo-7-phenylheptanenitrile

  • Step 1: Synthesis of 6-bromo-1-phenylhexan-1-one.

    • To a solution of 6-phenyl-1-hexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.

    • Slowly add triphenylphosphine (1.2 eq) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-bromo-1-phenylhexan-1-one.

  • Step 2: Synthesis of 7-oxo-7-phenylheptanenitrile.

    • Dissolve 6-bromo-1-phenylhexan-1-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) (0.1 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-oxo-7-phenylheptanenitrile.

Method 2: Oxidative Cleavage of a Cyclic Precursor

Ozonolysis or other oxidative cleavage methods of a suitably substituted cycloheptene derivative can provide a direct route to the 7-oxoheptanenitrile backbone.

Experimental Protocol: Synthesis of 7-Oxoheptanenitrile from 1-Cyanocyclohexene

  • Step 1: Ozonolysis of 1-Cyanocyclohexene.

    • Dissolve 1-cyanocyclohexene (1.0 eq) in a solvent mixture of DCM and methanol at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (DMS) (2.0 eq), and allow the reaction to slowly warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

  • Step 2: Workup and Purification.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 7-oxoheptanenitrile.

Method 3: Acylation of a Nitrile-Containing Organometallic Reagent

The reaction of an acyl chloride with an organometallic reagent derived from a cyano-containing alkyl halide offers another convergent approach.

Experimental Protocol: Synthesis of 7-Oxo-8-methylnonanenitrile via a Grignard Reaction

  • Step 1: Preparation of the Grignard Reagent.

    • In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a solution of 6-bromohexanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

    • Stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Step 2: Acylation Reaction.

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of isobutyryl chloride (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution, and purify the resulting crude product by vacuum distillation or column chromatography to yield 7-oxo-8-methylnonanenitrile.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Oxidative Cleavage cluster_2 Method 3: Acylation 6-Halohexanone 6-Halohexanone 7-Oxoheptanenitrile Derivative 7-Oxoheptanenitrile Derivative 6-Halohexanone->7-Oxoheptanenitrile Derivative NaCN, DMF Cyanide Source Cyanide Source Cyanide Source->7-Oxoheptanenitrile Derivative Cycloheptene Precursor Cycloheptene Precursor Oxidative Cleavage 1. O₃ 2. DMS Cycloheptene Precursor->Oxidative Cleavage 7-Oxoheptanenitrile 7-Oxoheptanenitrile Oxidative Cleavage->7-Oxoheptanenitrile Cyano-Grignard BrMg(CH₂)₅CN 7-Oxoheptanenitrile Derivative_2 7-Oxoheptanenitrile Derivative Cyano-Grignard->7-Oxoheptanenitrile Derivative_2 Acyl Chloride RCOCl Acyl Chloride->7-Oxoheptanenitrile Derivative_2

Figure 1: Key synthetic routes to 7-oxoheptanenitrile derivatives.

Potential Therapeutic Applications and Structure-Activity Relationships

While no marketed drugs currently feature the 7-oxoheptanenitrile scaffold as their core, the structural motifs present suggest a range of potential therapeutic applications. The long, flexible aliphatic chain allows for diverse conformational sampling, potentially enabling interaction with a variety of biological targets.

Table 1: Potential Therapeutic Targets and Rationale

Potential Therapeutic TargetRationale for InvestigationKey Structural Features for Interaction
Histone Deacetylases (HDACs) The long alkyl chain can mimic the lysine side chain, while the ketone can interact with the zinc ion in the active site. The nitrile could provide additional hydrogen bonding opportunities.Long alkyl chain, zinc-binding group (ketone), hydrogen bond acceptor (nitrile).
Cannabinoid Receptors (CB1/CB2) A patent for a cannabinoid receptor agonist features a "6-cyanohex-2'-yne" moiety, which is structurally analogous to 7-oxoheptanenitrile, suggesting potential for this scaffold to interact with cannabinoid receptors.Lipophilic alkyl chain, potential for hydrogen bonding with the ketone and nitrile.
Enzyme Inhibition (General) The ketone functionality can act as a warhead for covalent inhibition or as a key hydrogen bond acceptor. The nitrile can also participate in binding interactions.Electrophilic ketone, hydrogen bond accepting nitrile and ketone.
Anticancer Agents The presence of a cyano group on a side chain has been shown to increase the cytotoxic activity of some benzodioxinic lactones, indicating the potential for this moiety to contribute to anticancer effects.[3]Cyano group, potential for diverse substitutions on the phenyl ring (if present).

The exploration of structure-activity relationships (SAR) will be crucial in optimizing the therapeutic potential of this scaffold. Key areas for modification and the anticipated impact on activity are outlined below.

SAR_Flowchart cluster_ketone Ketone Modification cluster_chain Alkyl Chain Modification cluster_nitrile Nitrile Modification cluster_aryl Aryl Substitution (if present) start 7-Oxoheptanenitrile Scaffold ketone_reduction Reduction to Alcohol start->ketone_reduction Modulate H-bonding ketone_alkylation α-Alkylation/Arylation start->ketone_alkylation Steric/Electronic Effects ketone_to_oxime Conversion to Oxime start->ketone_to_oxime Alter Geometry/H-bonding chain_length Vary Chain Length start->chain_length Optimize Fit in Binding Pocket chain_unsaturation Introduce Unsaturation start->chain_unsaturation Introduce Rigidity chain_cyclization Incorporate Rings start->chain_cyclization Conformational Constraint nitrile_to_tetrazole Conversion to Tetrazole start->nitrile_to_tetrazole Bioisosteric Replacement nitrile_to_amide Hydrolysis to Amide/Carboxylic Acid start->nitrile_to_amide Introduce H-bond Donors aryl_substituents Vary Substituents (EDG/EWG) start->aryl_substituents Tune Lipophilicity/Electronics aryl_position Alter Substitution Pattern start->aryl_position Optimize π-π Interactions

Figure 2: Structure-Activity Relationship (SAR) exploration map for 7-oxoheptanenitrile derivatives.

Future Directions and Conclusion

The 7-oxoheptanenitrile scaffold represents a promising, yet underexplored, area in drug discovery. Its bifunctional nature, coupled with a flexible aliphatic backbone, provides a versatile platform for the design of novel therapeutic agents.

Key future research directions should include:

  • Library Synthesis: The development of efficient and diverse synthetic routes to generate a library of 7-oxoheptanenitrile derivatives with varied substituents on the alkyl chain and at the ketone position.

  • High-Throughput Screening: Screening of the synthesized library against a broad range of biological targets, including kinases, proteases, and epigenetic targets like HDACs.

  • Computational Modeling: Utilization of in silico methods to predict potential biological targets and guide the design of more potent and selective derivatives.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Google Patents. (1960). Preparation of nitriles from hydrogen cyanide and ketones. US2953593A.
  • Google Patents. (1984). Aliphatic nitriles. CA1174694A.
  • Google Patents. (1956). Preparation of aliphatic nitriles. US2732397A.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available at: [Link]

  • European Patent Office. (1999). A process for producing a nitrile. EP 0895986 A2. Available at: [Link]

  • Gellis, A., et al. (2007). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Journal of Medicinal Chemistry, 50(4), 797-807. Available at: [Link]

  • Google Patents. (1983). Hepteno-nitriles, process for their preparation and perfumery compositions containing them. EP 0017396 A1. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1,7-bis(4-fluorophenyl)heptane-1,7-dione via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,7-bis(4-fluorophenyl)heptane-1,7-dione, a symmetrical diaryl diketone. The protocol details the Grignard reaction between 4-fluorophenylmagnesium bromide and pimelonitrile, followed by acidic hydrolysis. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization data.

Introduction

Diarylheptanoids, a class of natural and synthetic compounds characterized by a seven-carbon chain linking two aromatic rings, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 1,7-diarylheptane-1,7-dione scaffold serves as a key structural motif in many of these compounds. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and versatile method for the synthesis of such diketones from readily available nitrile precursors. This protocol specifically outlines the synthesis of 1,7-bis(4-fluorophenyl)heptane-1,7-dione, a fluorinated analog with potential applications in pharmaceutical and materials science.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two distinct stages: the nucleophilic addition of the Grignard reagent to the nitrile groups, followed by the hydrolysis of the resulting di-imine intermediate.

Part 1: Grignard Addition

The Grignard reagent, 4-fluorophenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the 4-fluorophenyl group carries a partial negative charge, making it highly reactive towards electrophilic centers. The carbon atoms of the nitrile groups in pimelonitrile are electrophilic due to the electron-withdrawing nature of the nitrogen atoms.

The reaction is initiated by the nucleophilic attack of the Grignard reagent on one of the nitrile carbons, forming a magnesium salt of an imine.[1][2][3] Since pimelonitrile is a dinitrile, this process occurs at both ends of the molecule. It is crucial to use at least two equivalents of the Grignard reagent to ensure the reaction proceeds to completion on both nitrile functionalities. In practice, a slight excess is recommended to account for any potential side reactions, such as reaction with trace amounts of water or acidic protons. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which solvates the magnesium species and facilitates the reaction.[1]

Part 2: Hydrolysis

The di-imine magnesium salt intermediate is stable under the anhydrous reaction conditions. Upon completion of the Grignard addition, the reaction is quenched with an acidic aqueous solution. The acid protonates the imine nitrogen atoms, forming iminium ions. These iminium ions are then readily attacked by water molecules. A series of proton transfers and the elimination of ammonia ultimately lead to the formation of the desired diketone, 1,7-bis(4-fluorophenyl)heptane-1,7-dione.[1][3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Fluorophenylmagnesium bromide (1.0 M in THF)SynthesisMajor Chemical Supplier352-13-6
Pimelonitrile98%Major Chemical Supplier646-20-8
Tetrahydrofuran (THF), anhydrous>99.9%, inhibitor-freeMajor Chemical Supplier109-99-9
Saturated aqueous ammonium chloride (NH₄Cl)ReagentMajor Chemical Supplier12125-02-9
Diethyl ether (Et₂O), anhydrous>99.7%, inhibitor-freeMajor Chemical Supplier60-29-7
Magnesium sulfate (MgSO₄), anhydrousReagentMajor Chemical Supplier7487-88-9
Silica gel60 Å, 230-400 meshMajor Chemical Supplier7631-86-9
HexaneACS GradeMajor Chemical Supplier110-54-3
Ethyl acetateACS GradeMajor Chemical Supplier141-78-6
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

Safety Precautions
  • 4-Fluorophenylmagnesium bromide: Highly flammable, corrosive, and reacts violently with water. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Pimelonitrile: Toxic if swallowed or in contact with skin. Handle in a fume hood with appropriate PPE.

  • Anhydrous solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated area, away from ignition sources.

  • The quenching of the Grignard reaction is highly exothermic. Perform this step slowly and with efficient cooling.

Detailed Step-by-Step Methodology

1. Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a 100 mL addition funnel with a septum.

  • Flame-dry all glassware under vacuum and allow to cool to room temperature under a stream of argon or nitrogen.

  • To the reaction flask, add pimelonitrile (5.00 g, 40.9 mmol).

  • Dissolve the pimelonitrile in 50 mL of anhydrous THF.

2. Grignard Reagent Addition

  • Charge the addition funnel with 4-fluorophenylmagnesium bromide solution (100 mL of 1.0 M in THF, 100 mmol, 2.44 equivalents).

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent dropwise from the addition funnel to the stirred solution of pimelonitrile over a period of 1 hour. Maintain the internal temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

3. Reaction Work-up and Quenching

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • CAUTION: The quenching process is highly exothermic. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to the reaction mixture with vigorous stirring. Control the rate of addition to maintain the internal temperature below 20 °C.

  • Once the addition is complete, continue stirring for 30 minutes at room temperature.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

4. Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). The exact ratio should be determined by TLC analysis of the crude product.

    • Collect the fractions containing the desired product and combine them.

    • Remove the solvent under reduced pressure to yield the purified 1,7-bis(4-fluorophenyl)heptane-1,7-dione.

  • Recrystallization: If the product solidifies, it can be further purified by recrystallization.

    • Solvent System: A mixture of ethanol and water or ethyl acetate and hexane is likely to be a suitable solvent system. The ideal solvent or solvent mixture should be determined experimentally.

5. Characterization

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: Peaks in the range of δ 7.9-8.1 ppm (doublet of doublets, 4H) and δ 7.1-7.3 ppm (triplet, 4H).

    • Methylene protons adjacent to carbonyls: A triplet around δ 2.9-3.0 ppm (4H).

    • Other methylene protons: Multiplets in the range of δ 1.4-1.8 ppm (6H).

  • ¹³C NMR (101 MHz, CDCl₃):

    • Carbonyl carbon: A peak around δ 198-200 ppm.

    • Aromatic carbons: Peaks in the range of δ 164-167 ppm (C-F, doublet), δ 130-132 ppm (doublet), δ 115-117 ppm (doublet), and a quaternary carbon peak.

    • Methylene carbons: Peaks in the range of δ 23-40 ppm.

  • IR (ATR):

    • Strong C=O stretching vibration around 1680-1700 cm⁻¹.

    • C-F stretching vibration around 1220-1240 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations.

Visualization of the Workflow

Grignard_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Assemble and flame-dry glassware B Add pimelonitrile and anhydrous THF to flask A->B C Charge addition funnel with Grignard reagent B->C D Cool reaction flask to 0 °C C->D E Slowly add Grignard reagent D->E F Warm to room temperature and stir for 12-16h E->F G Cool reaction to 0 °C F->G H Quench with saturated aq. NH4Cl G->H I Extract with diethyl ether H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K L (Optional) Recrystallize K->L M Characterize by NMR and IR L->M

Caption: Experimental workflow for the synthesis of 1,7-bis(4-fluorophenyl)heptane-1,7-dione.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or side reactions. The Grignard reagent is highly sensitive to moisture and acidic protons. Ensure all glassware is scrupulously dried and anhydrous solvents are used.

    • Solution: Use a slight excess of the Grignard reagent (2.2 to 2.5 equivalents per nitrile group) to compensate for any losses. The addition of a co-solvent like toluene to the reaction mixture has been reported to improve yields in some Grignard reactions with nitriles.

  • Formation of Side Products:

    • Cause: The Grignard reagent can act as a base, leading to the deprotonation of the α-hydrogens of the nitrile. This can result in the formation of byproducts.

    • Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to minimize this side reaction. Slow, dropwise addition is crucial.

  • Difficult Purification:

    • Cause: The presence of unreacted starting materials or byproducts with similar polarity to the desired product.

    • Solution: Careful optimization of the eluent system for column chromatography is essential. A shallow gradient can improve separation. If the product is a solid, recrystallization from a suitable solvent system can be highly effective.

References

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Columbia University. Column Chromatography. Available at: [Link]

  • UCLA Chemistry. Recrystallization. Available at: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Available at: [Link]

  • ResearchGate. Synthesis, conformational, characterisation and reactivity study of 1,7-bis(4-bromophenyl)heptane-1,7-dione. Available at: [Link]

  • PubMed Central. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Available at: [Link]

  • PubChem. 1,7-Bis(4-Hydroxyphenyl)-1-Heptene-3,5-Dione. Available at: [Link]

  • NIST WebBook. 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione. Available at: [Link]

  • SciSpace. Revisiting curcumin chemistry part I: a new strategy for the synthesis of curcuminoids.. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Dalton Transactions. Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines. Available at: [Link]

  • PubMed Central. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Available at: [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. Available at: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Vaia. Column Chromatography: Procedure, Technique & Examples. Available at: [Link]

  • LibreTexts Chemistry. 3.6: Other Forms of Chromatography. Available at: [Link]

  • Journals UMS. Purification of Curcumin Derivate (1,5-bis(4'-hydroxy-3'- methoxyphenyl)-1,4-pentadien-3-on) Using Chromatotron. Available at: [Link]

  • Chemistry Stack Exchange. Recrystallisation of dibenzylideneacetone. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • OC-Help. Recrystallization. Available at: [Link]

  • University of Massachusetts Boston. Recrystallization I. Available at: [Link]

  • PubMed. Purification of naturally occurring peptides by reversed-phase HPLC. Available at: [Link]

  • PubMed. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Available at: [Link]

  • ScienceDirect. 13C NMR spectra of adamantane derivatives. Available at: [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectral date of compounds. Available at: [Link]

  • MDPI. First Example of a Heptazine-Porphyrin Dyad; Synthesis and Spectroscopic Properties. Available at: [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. Available at: [Link]

Sources

Using 7-(4-fluorophenyl)-7-oxoheptanenitrile as a linker in PROTAC design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-(4-Fluorophenyl)-7-oxoheptanenitrile in PROTAC Design

Executive Summary

This technical guide details the application of This compound (CAS 898767-12-9) as a versatile, heterobifunctional linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard alkyl-chain linkers, this molecule offers a "Masked-Hub" strategy : it combines an electrophilic aryl fluoride (activated for SNAr) with a latent primary amine (masked as a nitrile).

This dual-functionality allows for a highly controlled, sequential assembly of PROTACs, minimizing side reactions and eliminating the need for complex protecting group strategies often required with diamine linkers.

Chemical Profile & Rationale

FeatureSpecificationRole in PROTAC Design
Structure 4-F-Ph-C(=O)-(CH₂)₅-CNHeterobifunctional scaffold.[1][2][3]
Linker Length ~9-10 Å (extended)Optimal span for E3-POI ternary complex formation (approx. 7-12 atoms).
Aryl Fluoride para-Fluoro ketoneElectrophile: Activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing ketone.
Nitrile Cyano group (-CN)Latent Nucleophile: Orthogonal to SNAr conditions; reduces to a primary amine (-CH₂NH₂) for amide coupling.
Ketone Aryl ketoneRigidity & Solubility: Breaks the lipophilicity of pure alkyl chains; provides a vector for pi-stacking interactions.
Why Use This Linker?
  • Orthogonality: The nitrile group is inert to the basic/thermal conditions required for SNAr displacement of the fluorine. This allows you to attach the "Warhead" (POI ligand) before generating the reactive amine for the E3 ligand.

  • Atom Economy: The aryl ring serves as both the attachment point and a structural rigidifier, reducing the entropic penalty of binding compared to flexible PEG chains.

  • Synthetic Efficiency: Avoids the "statistical mixture" problem seen when reacting di-functionalized alkyl chains.

Strategic Design: The "SNAr-First" Pathway

The most robust protocol utilizes the stability of the nitrile to attach the nucleophilic ligand first.

Workflow Logic:

  • Step 1 (SNAr): The para-fluorophenyl ketone reacts with an amine-bearing Warhead (POI Ligand). The nitrile remains untouched.

  • Step 2 (Reduction): The nitrile is selectively reduced to a primary amine.

  • Step 3 (Amidation): The new amine is coupled to an E3 Ligand carboxylate (e.g., Pomalidomide-COOH or VHL-COOH).

PROTAC_Workflow Linker 7-(4-F-Ph)-7-oxoheptanenitrile (Electrophile + Masked Amine) Intermediate1 Intermediate A (Aryl-Amine Linkage formed) Linker->Intermediate1 SNAr (DMSO, 90°C) Warhead POI Ligand (Warhead) (Nucleophilic -NH2) Warhead->Intermediate1 Reduction Nitrile Reduction (H2/Raney Ni or BH3) Intermediate1->Reduction Amine_Int Linker-Amine (Active -NH2 revealed) Reduction->Amine_Int Final Final PROTAC Amine_Int->Final Amide Coupling (HATU/DIPEA) E3 E3 Ligand-COOH (Cereblon/VHL) E3->Final

Figure 1: The "SNAr-First" synthetic pathway ensures chemoselectivity by keeping the linker amine masked as a nitrile until the final step.

Detailed Experimental Protocols

Phase A: SNAr Conjugation (Linker + POI Ligand)

Objective: Attach the linker to an amine-functionalized Target Ligand (Warhead).

Reagents:

  • Target Ligand (containing a secondary or primary amine).

  • This compound (1.2 equivalents).[4]

  • Base:

    
     (3.0 eq) or DIPEA (for higher solubility).
    
  • Solvent: Anhydrous DMSO or DMF.

Procedure:

  • Dissolve the Target Ligand (1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Add

    
     (3.0 eq) and stir at room temperature for 10 minutes.
    
  • Add This compound (1.2 eq).[4]

  • Heat the reaction mixture to 80–100°C under inert atmosphere (

    
    ) for 4–12 hours.
    
    • Note: The ketone at the para position activates the fluorine. Conversion can be monitored by LC-MS (loss of F, gain of Ligand mass).

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMSO. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase B: Nitrile Reduction (Unmasking the Amine)

Objective: Convert the distal nitrile group into a primary amine for E3 ligation.

Reagents:

  • Intermediate A (from Phase A).

  • Reducing Agent: Cobalt(II) chloride (

    
    ) + Sodium Borohydride (
    
    
    
    ) OR Raney Nickel/
    
    
    .
  • Solvent: Methanol (MeOH).

Procedure (CoCl2/NaBH4 method - milder):

  • Dissolve Intermediate A in MeOH (0.05 M).

  • Add

    
     (1.0 eq).
    
  • Cool to 0°C. Portion-wise, add

    
     (5.0 eq). Caution: Gas evolution.
    
  • Stir at room temperature for 2 hours. Monitor by LC-MS (Mass +4 for reduction of -CN to -CH2NH2).

  • Workup: Quench with dilute HCl (carefully) or saturated

    
    . Extract with DCM (if product is organic soluble) or use SCX-2 solid phase extraction cartridges to capture the amine.
    
Phase C: Final Coupling (Linker + E3 Ligand)

Objective: Form the final PROTAC via amide bond formation.

Reagents:

  • Amine-Linker-Warhead (from Phase B).

  • E3 Ligand Acid (e.g., Thalidomide-4-acetic acid or VHL-1-carboxylic acid).

  • Coupling Agents: HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: DMF.[2]

Procedure:

  • Dissolve E3 Ligand Acid (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 5 mins to activate ester.

  • Add the Amine-Linker-Warhead (1.0 eq) and DIPEA (3.0 eq).

  • Stir at Room Temperature for 1–2 hours.

  • Purification: Direct injection onto Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

Analytical MethodExpected OutcomeTroubleshooting
¹H NMR (DMSO-d₆) Aryl Region: 2 doublets (AA'BB' system) for the linker phenyl ring (shift from F-Ph to N-Ph). Alkyl: Multiplets for the heptyl chain (

1.2–2.5 ppm).
If F-Ph signals persist, SNAr was incomplete. Increase Temp to 110°C.
¹⁹F NMR Disappearance: The signal for the aryl fluoride (~ -105 ppm) must disappear completely.Presence of signal indicates unreacted linker.
LC-MS Phase A: Mass = Ligand + Linker - HF. Phase B: Mass = Phase A + 4H.If Nitrile reduction is partial (imine intermediate), add more reducing agent.

References

  • Sakamoto, K. M., et al. (2001). "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation." Proceedings of the National Academy of Sciences, 98(15), 8554-8559. Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 181(1), 102-114. Link

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology, 27(8), 998-985. Link

  • Sun, X., et al. (2019). "Proteolysis targeting chimeras (PROTACs) as a novel strategy for drug discovery." Signal Transduction and Targeted Therapy, 4, 64. (Describes SNAr synthesis strategies for linkers). Link

  • Verma, S. K., et al. (2020). "Discovery of Tumor Necrosis Factor-α (TNF-α) Small Molecule Inhibitors via SNAr-Based Chemoproteomic Profiling." Journal of Medicinal Chemistry. (Validates 4-fluorophenyl ketone reactivity). Link

Sources

Troubleshooting & Optimization

Purification strategies for oily omega-cyano ketones via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OMEGA-CN-PUR-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Oily Nightmare"

Purifying oily omega-cyano ketones presents a dual challenge: viscosity and bifunctional polarity . The "oily" physical state often leads to viscous fingering (instability at the solvent interface), resulting in broad, streaky bands that ruin resolution. Chemically, the molecule contains two moderate dipoles (ketone and nitrile) on a lipophilic chain, making it "sticky" on silica yet soluble in non-polar solvents.

This guide moves beyond standard protocols to address the fluid dynamics of oily loads and the specific detection of non-chromophoric nitriles.

Phase 1: Pre-Column Diagnostics (TLC)

Before touching a column, you must visualize the separation.[1] Omega-cyano ketones often lack strong UV chromophores (unless conjugated), rendering UV detection at 254 nm unreliable.

Visualization Strategies

Do not rely solely on UV. Use a multi-modal staining approach.

Stain ReagentTarget FunctionalityObservationMechanism
2,4-DNP (Dinitrophenylhydrazine)Ketone Yellow/Orange precipitateHydrazone formation. Specific to ketones/aldehydes.[2]
KMnO₄ (Basic)Alkyl Chain / General Yellow spots on purple backgroundOxidation.[3] Good for the "oily" chain.
Iodine Chamber Nitrile / Lipids Brown spotsReversible intercalation into the lipid chain.

Pro-Tip: Run a 2D-TLC if you suspect co-elution. Spot your oil, run up, dry, rotate 90°, and run again. If the spot stays on the diagonal, it's pure. If off-diagonal components appear, you have decomposition or distinct impurities.

Solvent System Selection

Target an Rf of 0.2 – 0.3 for the product.

  • Standard: Hexane/Ethyl Acetate (most common).

  • Alternative: Toluene/Acetone (if Hex/EtOAc fails to separate isomers).

  • For "Greasy" Substrates: If the oil drags, add 1% MeOH to the eluent to sharpen the peak shape, but watch for silica dissolution.

Phase 2: The Critical Decision – Loading Strategy

90% of purification failures with oils occur here. Direct liquid injection of an oil onto a silica column causes Viscous Fingering . The solvent flows around the oil droplet faster than through it, creating irregular channels. This leads to severe tailing and band broadening.

Protocol A: Dry Loading (The Gold Standard for Oils)

Recommended for: Viscous oils, >100mg scale, close separations.

  • Dissolution: Dissolve your oily omega-cyano ketone in a minimal amount of a volatile solvent (DCM or Acetone).

  • Adsorption: Add a solid support.[4]

    • Option A (Silica): Ratio 1:2 (Oil : Silica). Good, but can be acidic.[2][3]

    • Option B (Celite 545): Ratio 1:3 (Oil : Celite). Preferred. Celite is inert and allows faster mass transfer, reducing peak broadening [1].

  • Evaporation: Rotovap the slurry until it is a free-flowing powder. Do not over-dry to the point of static, but ensure no solvent smell remains.

  • Loading: Pour the powder into a solid load cartridge (SLR) or top-load onto the column bed.

Protocol B: Liquid Loading (Conditional)

Only use if: Scale is <50mg OR you are using Reverse Phase (C18).

  • Technique: Dilute the oil 1:1 with the starting mobile phase (e.g., Hexane). If it is insoluble in Hexane, do not liquid load on Normal Phase silica. You will precipitate the sample at the head of the column.

Phase 3: Stationary Phase Selection

Decision Matrix: Normal Phase vs. Reverse Phase

PurificationStrategy Start Oily Omega-Cyano Ketone Solubility Soluble in Hexane? Start->Solubility NP Normal Phase (Silica) Solubility->NP Yes RP Reverse Phase (C18) Solubility->RP No / Poor Separation Load_Dry Use Dry Loading (Celite) NP->Load_Dry Prevent Streaking Load_Wet Liquid Load (in MeOH/ACN) RP->Load_Wet Oil is soluble in ACN Result_NP Purified Product Load_Dry->Result_NP Elute Hex/EtOAc Result_RP Purified Product Load_Wet->Result_RP Elute H2O/ACN

Figure 1: Strategic decision tree for stationary phase and loading selection based on solubility and physical state.

Why Consider Reverse Phase (C18)?

For oily lipids, C18 is often superior.

  • Solubility: Oils dissolve well in Acetonitrile (ACN) or Methanol.

  • Mechanism: Separation is based on hydrophobicity (chain length). The polar cyano/ketone groups help the molecule partition into the mobile phase faster than non-functionalized fatty impurities.

  • Eliminates Streaking: The "oily" interaction with C18 is natural, preventing the "drag" seen on silica [2].

Phase 4: Troubleshooting & FAQs

Q1: My compound streaks across 10+ fractions. Why?

Diagnosis: This is classic "tailing." Root Cause:

  • Overloading: You exceeded 1-3% (w/w) load on silica.

  • Viscous Fingering: You liquid-loaded the oil.

  • Silanol Interaction: The ketone/nitrile is H-bonding with acidic silanols. Fix: Switch to Dry Loading on Celite . If already dry loading, add 1% Triethylamine (if acid-stable) or switch to C18 Reverse Phase .

Q2: I see the spot on TLC, but nothing comes off the column.

Diagnosis: Irreversible adsorption. Root Cause: Nitriles can sometimes hydrolyze or bind tightly to active silica sites if the silica is very acidic. Fix:

  • Flush the column with 10% Methanol in DCM.

  • For future runs, use Neutralized Silica (flush column with 1% Et3N/Hexane before run) or switch to Neutral Alumina .

Q3: My product co-elutes with a "ghost" spot.

Diagnosis: Decomposition or Isomerization. Root Cause: Omega-cyano ketones can undergo alpha-deprotonation/racemization or hydration of the nitrile to an amide on silica. Fix: Minimize residence time. Use a Flash gradient (steep) rather than an isocratic hold. Verify stability by spotting the pure oil on a TLC plate, waiting 1 hour, then developing. If new spots appear, silica is destroying your compound.

References

  • Teledyne ISCO. (2018). Sample Loading Techniques for Large Scale Flash Chromatography. Application Note AN103. Link

  • Biotage. (2025). The Flash Purification Handbook: Strategies for Oily and Lipophilic Compounds. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for polarity and solvent selection).
  • Chrom Tech. (2024). Mastering Column Chromatography: Wet vs Dry Loading. Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic ketones are a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. As the complexity of these molecules grows, so does the need for robust analytical techniques to unambiguously determine their structures. Mass spectrometry, particularly with electron ionization (EI), stands as a primary tool for the structural elucidation of these compounds. The fragmentation patterns observed in mass spectra provide a detailed fingerprint of a molecule's structure.

This guide offers an in-depth comparison of the EI mass spectrometry fragmentation patterns of various fluorinated aromatic ketones. We will delve into the fundamental fragmentation mechanisms and explore how the number and position of fluorine substituents influence these pathways. By understanding these patterns, researchers can more effectively identify and characterize novel fluorinated compounds.

The Fundamentals of Aromatic Ketone Fragmentation

Under electron ionization, aromatic ketones undergo several characteristic fragmentation reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement.

Alpha-Cleavage: The Dominant Pathway

The most common fragmentation pathway for aromatic ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent atom.[1] For an acetophenone derivative, this can occur on either side of the carbonyl group:

  • Loss of the Alkyl Group: Cleavage of the bond between the carbonyl carbon and the alkyl group (e.g., a methyl group in acetophenone) results in the formation of a stable acylium ion. This is often the base peak in the spectrum of acetophenone.[2]

  • Loss of the Aryl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the formation of an aryl radical and an acylium ion derived from the alkyl portion.

The relative abundance of the resulting fragment ions is dictated by the stability of the carbocation and the radical formed. For simple alkyl aromatic ketones, the formation of the benzoyl cation (or a substituted version thereof) is typically favored due to its resonance stabilization.[3]

The Influence of Fluorine Substitution on Fragmentation

The high electronegativity of fluorine significantly impacts the fragmentation of aromatic ketones by influencing bond strengths and the stability of the resulting fragment ions. This section will compare the fragmentation patterns of different classes of fluorinated aromatic ketones.

Comparison 1: Positional Isomerism in Monofluoroacetophenones

The position of a single fluorine atom on the aromatic ring has a discernible effect on the fragmentation pattern. Let's compare the mass spectra of 2'-fluoroacetophenone and 4'-fluoroacetophenone.

The primary fragmentation for both isomers is the alpha-cleavage loss of a methyl radical (•CH₃) to form the corresponding fluorobenzoyl cation.

Table 1: Comparison of Key Fragment Ions for 2'-Fluoroacetophenone and 4'-Fluoroacetophenone

CompoundMolecular Ion (M⁺•) [m/z][M-CH₃]⁺ [m/z][C₆H₄F]⁺ [m/z]
2'-Fluoroacetophenone 13812395
4'-Fluoroacetophenone 13812395

Data sourced from the NIST WebBook.[4][5]

While the major fragments are the same, the relative intensities can differ, reflecting subtle differences in ion stability conferred by the fluorine's position. For both isomers, the base peak is the fluorobenzoyl cation at m/z 123, indicating that this is a very stable fragment.[4][5] The subsequent loss of carbon monoxide (CO) from the fluorobenzoyl cation leads to the formation of the fluorophenyl cation at m/z 95.

Diagram 1: Fragmentation of p-Fluoroacetophenone

M p-Fluoroacetophenone (M⁺•) m/z 138 frag1 p-Fluorobenzoyl cation [M-CH₃]⁺ m/z 123 M->frag1 - •CH₃ frag2 Fluorophenyl cation [C₆H₄F]⁺ m/z 95 frag1->frag2 - CO

Caption: Alpha-cleavage of p-fluoroacetophenone.

Comparison 2: The Impact of Fluorine on the Acyl Group

When fluorine atoms are located on the alkyl portion of the ketone, the fragmentation pathways are significantly altered. A prime example is the comparison between 4'-fluoroacetophenone and 4'-(trifluoromethyl)acetophenone.

Table 2: Key Fragment Ions of Acetophenones with Fluorine on the Aromatic Ring vs. the Acyl Group

CompoundMolecular Ion (M⁺•) [m/z][M-CF₃]⁺ [m/z][M-CH₃]⁺ [m/z][C₆H₄F]⁺ or [C₆H₄CF₃]⁺ [m/z]
4'-Fluoroacetophenone 138-12395
4'-(Trifluoromethyl)acetophenone 188119-145

Data for 4'-fluoroacetophenone from NIST WebBook[5]; data for 4'-(trifluoromethyl)acetophenone from NIST WebBook.

For 4'-(trifluoromethyl)acetophenone, the dominant alpha-cleavage is the loss of the trifluoromethyl radical (•CF₃) to form the benzoyl cation at m/z 119. This is in stark contrast to 4'-fluoroacetophenone, where the methyl group is lost. The C-C bond adjacent to the trifluoromethyl group is weakened, promoting its cleavage. Another significant fragment is the trifluoromethylphenyl cation at m/z 145, arising from the loss of a methyl radical followed by CO.

Diagram 2: Fragmentation of 4'-(Trifluoromethyl)acetophenone

M 4'-(Trifluoromethyl)acetophenone (M⁺•) m/z 188 frag1 Benzoyl cation [M-CF₃]⁺ m/z 119 M->frag1 - •CF₃ frag2 Trifluoromethylphenyl cation [C₇H₄F₃]⁺ m/z 145 M->frag2 - •CH₃, -CO

Caption: Fragmentation of 4'-(trifluoromethyl)acetophenone.

Comparison 3: Fluorinated Benzophenones

In fluorinated benzophenones, the fragmentation is a competition between the cleavage of the two different aryl groups from the carbonyl center. The charge is preferentially retained by the more stable aryl cation.

Consider a hypothetical monofluoro-benzophenone. The initial molecular ion can undergo alpha-cleavage to lose either a phenyl radical or a fluorophenyl radical.

Diagram 3: Competitive Fragmentation of a Fluorinated Benzophenone

M Monofluorobenzophenone (M⁺•) pathA Loss of •C₆H₅ M->pathA pathB Loss of •C₆H₄F M->pathB fragA Fluorobenzoyl cation pathA->fragA fragB Benzoyl cation pathB->fragB

Caption: Competing alpha-cleavage in fluorinated benzophenones.

The relative abundance of the benzoyl and fluorobenzoyl cations will depend on the stabilizing or destabilizing effect of the fluorine substituent on the resulting cation. The electron-withdrawing nature of fluorine can influence which fragmentation pathway is favored.

Experimental Protocol: Acquiring EI Mass Spectra

To ensure reproducible and comparable data, a standardized approach to data acquisition is crucial.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the fluorinated aromatic ketone in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Introduction Method: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe. For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that ensures good separation and peak shape.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.[4]

  • Mass Analyzer: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and key fragment peaks.

Diagram 4: Experimental Workflow for Mass Spectral Analysis

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve Sample B GC Introduction A->B C Electron Ionization (70 eV) B->C D Mass Analysis C->D E Detection D->E F Generate Mass Spectrum E->F G Identify Fragmentation Patterns F->G

Caption: Workflow for obtaining and interpreting mass spectra.

Conclusion

The mass spectrometric fragmentation patterns of fluorinated aromatic ketones are highly informative and provide critical insights for structural elucidation. The dominant fragmentation pathway is alpha-cleavage, and the presence of fluorine substituents significantly directs the fragmentation process.

Key takeaways include:

  • Positional Isomerism: The position of fluorine on the aromatic ring can lead to subtle but potentially diagnostic differences in the relative abundances of fragment ions.

  • Location of Fluorination: Fluorination on the acyl group leads to drastically different fragmentation patterns compared to fluorination on the aromatic ring, providing a clear method of distinction.

  • Degree of Fluorination: Increasing the number of fluorine substituents can alter the stability of the molecular ion and influence the preferred fragmentation pathways.

  • Fluorinated Benzophenones: Competitive cleavage of the aryl groups provides information about the relative stability of the resulting fluorinated and non-fluorinated acylium ions.

By carefully analyzing these fragmentation patterns, researchers can confidently identify and characterize a wide range of fluorinated aromatic ketones, accelerating the pace of discovery in drug development and materials science.

References

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). o-Fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4'-Fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

  • NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

  • PMC. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

  • PMC. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4. Retrieved from [Link]

  • MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 7-Oxoheptanenitrile and 4-Oxobutanenitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of appropriate bifunctional building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, keto-nitriles offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two commonly encountered classes of keto-nitriles: 7-oxoheptanenitrile (a δ-keto-nitrile) and 4-oxobutanenitrile (a γ-keto-nitrile) analogs. Our analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to elucidate the key differences in their chemical behavior.

Fundamental Electronic and Structural Differences

The reactivity of 7-oxoheptanenitrile and 4-oxobutanenitrile is dictated by the interplay between the ketone and nitrile functionalities, and, most critically, the length of the intervening methylene chain.

  • 4-Oxobutanenitrile (γ-Keto-nitrile): The three-carbon spacer between the carbonyl and nitrile groups positions these functionalities for potential intramolecular interactions, favoring the formation of a five-membered ring.

  • 7-Oxoheptanenitrile (δ-Keto-nitrile): The six-carbon chain in this molecule means that any intramolecular cyclization would lead to a seven-membered ring.

This seemingly simple structural difference has profound implications for the reactivity of these molecules, particularly concerning the acidity of their α-protons and their propensity for intramolecular reactions.

Acidity of α-Protons and Enolate Formation

A primary determinant of the reactivity of keto-nitriles is the acidity of the protons on the carbons adjacent (α) to the carbonyl and nitrile groups. The formation of a carbanion (enolate) at these positions is often the first step in many synthetic transformations.

The carbonyl group is significantly more effective at stabilizing an adjacent negative charge through resonance and inductive effects than a nitrile group. This leads to a substantial difference in the pKa values of the α-protons.

PositionTypical pKa RangeDiscussion
α to Ketone 19-21[1][2]The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom. This makes these protons relatively easy to remove with common bases.
α to Nitrile ~31[1]The linear geometry of the nitrile group provides less effective orbital overlap for resonance stabilization of the carbanion compared to a carbonyl group. Consequently, these protons are significantly less acidic.

In Practice: For both 7-oxoheptanenitrile and 4-oxobutanenitrile analogs, deprotonation will overwhelmingly occur at the carbon α to the ketone. This regioselectivity is a cornerstone of their synthetic utility, allowing for predictable enolate formation and subsequent reactions.

Intramolecular Cyclization: A Tale of Two Rings

The most striking difference in reactivity between these two classes of keto-nitriles is their propensity for intramolecular cyclization. While intermolecular reactions are always a possibility, the potential for ring formation is a dominant feature of their chemistry, particularly for 4-oxobutanenitrile.

The Favorable Formation of Five-Membered Rings from 4-Oxobutanenitrile

Intramolecular reactions that form five- and six-membered rings are generally kinetically and thermodynamically favored over the formation of smaller or larger rings.[3][4][5][6][7] This principle is well-established in reactions like the Dieckmann condensation and the Thorpe-Ziegler reaction.[3][8][9][10][11]

For a 4-oxobutanenitrile analog, base-catalyzed enolate formation at the carbon α to the ketone is followed by a potential intramolecular nucleophilic attack on the electrophilic carbon of the nitrile. This process, analogous to the Thorpe-Ziegler reaction, would lead to a five-membered ring.

G cluster_0 4-Oxobutanenitrile Analog start R-CO-(CH2)2-CH(R')-CN enolate R-C(O-)-C(H)-(CH2)-CH(R')-CN start->enolate Base cyclized Cyclic Imine Intermediate enolate->cyclized Intramolecular Attack (Favored) product 2-Cyano-cyclopentanone Analog cyclized->product Workup

Caption: Favored 5-membered ring formation from a 4-oxobutanenitrile analog.

The Disfavored Formation of Seven-Membered Rings from 7-Oxoheptanenitrile

In contrast, an analogous intramolecular cyclization of a 7-oxoheptanenitrile analog would require the formation of a seven-membered ring. While not impossible, the formation of medium-sized rings (7-12 members) is often kinetically slower and thermodynamically less favorable due to entropic factors and transannular strain.

G cluster_1 7-Oxoheptanenitrile Analog start_7 R-CO-(CH2)5-CH(R')-CN enolate_7 R-C(O-)-C(H)-(CH2)4-CH(R')-CN start_7->enolate_7 Base intermolecular Intermolecular Reactions enolate_7->intermolecular Intermolecular Attack (Favored over Cyclization)

Caption: Intermolecular reactions are favored for 7-oxoheptanenitrile analogs.

Experimental Implication: Under conditions that might promote cyclization (e.g., treatment with a strong, non-nucleophilic base), 4-oxobutanenitrile analogs are likely to yield cyclic products. In contrast, 7-oxoheptanenitrile analogs are more prone to intermolecular reactions, such as self-condensation or reaction with other electrophiles present in the reaction mixture.

Reactivity towards External Nucleophiles

When intramolecular reactions are not favorable, the reactivity of the ketone and nitrile groups towards external nucleophiles becomes the primary consideration.

  • Ketone Reactivity: The carbonyl group in both molecules is susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones, and the steric environment around the carbonyl will influence reactivity. For analogous structures, the inherent reactivity of the ketone carbonyl should be similar for both 7-oxoheptanenitrile and 4-oxobutanenitrile.

  • Nitrile Reactivity: The nitrile group is also an electrophile, though generally less so than a ketone. It can be attacked by strong nucleophiles like Grignard reagents or reduced by powerful reducing agents like lithium aluminum hydride.

In a competitive scenario with a strong nucleophile, attack is more likely to occur at the more electrophilic and less sterically hindered carbonyl carbon.

Experimental Protocols

To empirically determine the reactivity differences, a series of experiments can be designed. The following protocols are illustrative and should be adapted based on the specific analogs being studied.

Experiment 1: Competitive Enolate Alkylation

This experiment aims to compare the ease of enolate formation and subsequent intermolecular reaction.

Objective: To compare the yield of α-alkylation under identical basic conditions.

Protocol:

  • Reaction Setup: In two separate, oven-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 7-oxoheptanenitrile analog and 1.0 equivalent of 4-oxobutanenitrile analog in anhydrous tetrahydrofuran (THF). Cool both flasks to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To each flask, slowly add 1.1 equivalents of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF. Stir the solutions at -78 °C for 1 hour to ensure complete enolate formation.[12][13]

  • Alkylation: To each flask, add 1.2 equivalents of a reactive alkyl halide (e.g., methyl iodide or benzyl bromide) dropwise. Allow the reaction mixtures to slowly warm to room temperature and stir overnight.[12][14]

  • Workup: Quench the reactions by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layers with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography. Determine the yield of the α-alkylated product for each starting material.

Expected Outcome: Both keto-nitriles should undergo alkylation at the carbon α to the ketone. However, for the 4-oxobutanenitrile analog, the formation of cyclic byproducts may be observed, potentially leading to a lower yield of the desired intermolecular alkylation product compared to the 7-oxoheptanenitrile analog.

Experiment 2: Attempted Intramolecular Cyclization

Objective: To directly compare the propensity of the two keto-nitriles to undergo intramolecular cyclization.

Protocol:

  • Reaction Setup: In two separate, oven-dried flasks under an inert atmosphere, dissolve 1.0 equivalent of each keto-nitrile analog in anhydrous toluene.

  • Reaction Initiation: Add 1.1 equivalents of a strong base suitable for Thorpe-Ziegler type reactions, such as sodium hydride or potassium tert-butoxide, to each flask.[8]

  • Reaction Conditions: Heat the reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Analysis: After several hours or upon completion, cool the reactions to room temperature and quench carefully with a proton source (e.g., dilute HCl). Extract the products, purify by chromatography, and characterize the products by spectroscopic methods (NMR, IR, MS).

Expected Outcome: The 4-oxobutanenitrile analog is expected to yield a significant amount of the cyclized product (a 2-cyanocyclopentanone derivative). The 7-oxoheptanenitrile analog is likely to show a much lower conversion to the seven-membered ring product, with starting material recovery or the formation of intermolecular condensation products being more probable.

Summary of Reactivity Comparison

Feature4-Oxobutanenitrile Analogs (γ-Keto-nitriles)7-Oxoheptanenitrile Analogs (δ-Keto-nitriles)
Most Acidic Proton α to the ketone (pKa ≈ 19-21)[1][2]α to the ketone (pKa ≈ 19-21)[1][2]
Primary Site of Deprotonation α to the ketoneα to the ketone
Intramolecular Cyclization Favored: Leads to the formation of a stable 5-membered ring.[3][6][7]Disfavored: Formation of a 7-membered ring is kinetically and thermodynamically less favorable.
Dominant Reaction Pathway (with base) Intramolecular cyclization (Thorpe-Ziegler type)Intermolecular reactions (e.g., alkylation, self-condensation)
Reactivity with External Nucleophiles Competitive with intramolecular cyclization.Primary reaction pathway for the enolate.

Conclusion

The reactivity of 7-oxoheptanenitrile and 4-oxobutanenitrile analogs, while both possessing the same functional groups, is fundamentally different due to the length of the carbon chain separating these groups. The 4-oxobutanenitrile framework is predisposed to forming thermodynamically and kinetically stable five-membered rings via intramolecular cyclization. This makes it an excellent precursor for substituted cyclopentanone derivatives.

Conversely, the 7-oxoheptanenitrile scaffold disfavors intramolecular cyclization, and its reactivity is primarily dictated by intermolecular processes at the enolizable position α to the ketone. This makes it a more suitable substrate for reactions where the linear keto-nitrile backbone is to be retained and further functionalized through intermolecular bond formation.

For the synthetic chemist, understanding this key difference is crucial for predicting reaction outcomes and strategically selecting the appropriate building block to achieve a desired molecular target. The choice between a γ- and a δ-keto-nitrile is a choice between a precursor for cyclic systems and a versatile linear synthon.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Acidity-basicity of nitriles. (2017, July 15). Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. (2017, October 14). Reddit. Retrieved from [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Thorpe reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Alkylation of Enolates. (2023, February 15). YouTube. Retrieved from [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). Retrieved from [Link]

  • Elrod, M. J., et al. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(33), 7134-7143.
  • pKa chart. (n.d.). Retrieved from [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. (2022, November 14). Molecules. Retrieved from [Link]

  • Lecture 5 Intramolecular Aldol Reactions for Ring Synthesis. (n.d.).
  • 22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved from [Link]

  • Steady-state kinetics and inhibition studies of the aldol condensation reaction catalyzed by bovine liver and Escherichia coli 2-keto-4-hydroxyglutarate aldolase. (1981, April 28). Biochemistry. Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.).
  • Intramolecular Aldol Condensation Practice Problems. (n.d.). Pearson. Retrieved from [Link]

  • 22.7 Alkylation of Enolate Ions. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (n.d.). Molecules. Retrieved from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 7). RSC Advances. Retrieved from [Link]

  • The pKa in Organic Chemistry. (2022, February 19). Chemistry Steps. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-(4-Fluorophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-(4-Fluorophenyl)-7-oxoheptanenitrile, a compound that, while valuable in research and drug development, requires meticulous handling due to its chemical nature. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely and in accordance with regulatory standards.

The information herein is synthesized from established safety protocols for similar chemical structures and general best practices for laboratory waste management. The causality behind each step is explained to foster a deeper understanding of the "why" behind the "how," ensuring a culture of safety and scientific integrity.

Understanding the Hazard Profile

  • Fluorinated Aromatic Compounds: These substances can be toxic and persistent in the environment.[1][2] Upon combustion, they can produce hazardous decomposition products, including hydrogen fluoride (HF).[3][4]

  • Nitrile Compounds: Nitriles are a class of organic compounds that can be toxic if swallowed, inhaled, or absorbed through the skin.[3][5] A significant hazard is their potential to release highly toxic hydrogen cyanide (HCN) gas upon decomposition or reaction with acids.[6]

  • General Organic Ketones: While ketones vary in their toxicity, they are often flammable and can be irritants.

Based on these structural components, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation, acute toxicity if ingested or inhaled, and the ability to release toxic gases under certain conditions.[5][6][7][8][9]

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][7][8][9]Work in a well-ventilated fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE).[1][2]
Skin/Eye Irritation Causes skin and serious eye irritation.[5][6][7][8][9]Wear nitrile gloves, a lab coat, and safety goggles or a face shield.[1][2][10]
Environmental Potentially persistent and toxic to aquatic life.[11]Do not dispose of down the drain or in general waste.[1][2]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]Store and dispose of separately from incompatible materials.[3][4]
Decomposition May produce toxic fumes of NOx, CO, CO2, and hydrogen cyanide upon combustion.[6]Avoid exposure to high heat or fire.[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following protocol is designed to ensure safety and compliance at every stage.

Immediate In-Lab Waste Collection
  • Segregation is Key: As a halogenated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container.[1][2] This segregation is critical to prevent dangerous reactions and to facilitate proper final disposal by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: Use a chemically resistant container, such as a glass or polyethylene bottle, that can be securely sealed.[12] The container must be clearly labeled "Halogenated Organic Waste" and should also list the specific contents, including "this compound," to ensure transparency for waste handlers.

  • Waste States:

    • Solid Waste: Unused or expired solid this compound should be transferred directly into the designated waste container.

    • Liquid Waste: Solutions containing this compound should be poured carefully into the liquid halogenated organic waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled solid waste container for contaminated debris.[13]

Awaiting Pickup: Safe Storage of Hazardous Waste
  • Secure Storage: The sealed and labeled hazardous waste container should be stored in a well-ventilated area, such as a fume hood or a designated satellite accumulation area, away from heat, sparks, or open flames.[14][15]

  • Secondary Containment: To mitigate the risk of spills, the primary waste container should be placed within a larger, chemically resistant secondary container.[16]

  • Incompatibility: Ensure that the waste container is not stored in proximity to incompatible materials, particularly strong acids, which could potentially react with the nitrile group.[3][4]

Final Disposal: Coordination with EHS
  • Institutional Protocols: Every research institution has specific protocols for the collection and disposal of hazardous waste. Familiarize yourself with and adhere to your institution's guidelines.[17]

  • Scheduled Pick-up: Contact your institution's EHS department to schedule a pick-up of the hazardous waste.[17] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[16]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Visualizing the Disposal Decision Pathway

To aid in the decision-making process for the proper disposal of this compound and its associated waste, the following workflow diagram has been created.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, or Contaminated Material) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No LabelContainer Properly Label Container with Contents HalogenatedContainer->LabelContainer NonHalogenatedContainer->LabelContainer StoreSafely Store in a Ventilated Area with Secondary Containment LabelContainer->StoreSafely ContactEHS Contact EHS for Pickup StoreSafely->ContactEHS End Disposal by Licensed Professional ContactEHS->End

Caption: Decision workflow for the segregation and disposal of laboratory waste.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood, to dissipate any potentially harmful vapors.[14]

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain and soak up the spill.[6][8] For solid spills, carefully sweep the material into a designated container.[14]

  • Clean-up: Once the bulk of the spill has been absorbed, decontaminate the area with a suitable solvent, such as ethanol, and then wash with soap and water.[18]

  • Dispose of Clean-up Materials: All materials used for the clean-up, including absorbents and contaminated PPE, must be disposed of as hazardous waste in a sealed and labeled container.[13]

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of scientific integrity and professional responsibility. By understanding the chemical hazards, adhering to the detailed disposal protocols, and preparing for potential emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the wider environment. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the most current regulatory standards.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.